molecular formula C13H13NO2S B13855948 Methyl 3-(benzylamino)thiophene-2-carboxylate

Methyl 3-(benzylamino)thiophene-2-carboxylate

Cat. No.: B13855948
M. Wt: 247.31 g/mol
InChI Key: QGKIQYIWOVGRER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzylamino)thiophene-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 3-aminothiophene-2-carboxylate with benzylamine under suitable conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzylamino)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Methyl 3-(benzylamino)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(benzylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • Methyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 3-(propylamino)thiophene-2-carboxylate

Uniqueness

Methyl 3-(benzylamino)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

methyl 3-(benzylamino)thiophene-2-carboxylate

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)12-11(7-8-17-12)14-9-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3

InChI Key

QGKIQYIWOVGRER-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NCC2=CC=CC=C2

Origin of Product

United States

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